N-Boc-2-chlorobenzyl-glycine
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Overview
Description
N-[(2-Chlorophenyl)methyl]-N-[(1,1-dimethylethoxy)carbonyl]glycine, commonly known as N-Boc-2-chlorobenzyl-glycine, is a derivative of glycine where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the benzyl group is substituted with a chlorine atom. This compound is often used in organic synthesis, particularly in peptide synthesis, due to its stability and ease of deprotection.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Chlorophenyl)methyl]-N-[(1,1-dimethylethoxy)carbonyl]glycine typically involves the protection of glycine with a Boc group followed by the introduction of the 2-chlorobenzyl group. The process can be summarized as follows:
Protection of Glycine: Glycine is treated with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form N-Boc-glycine.
Formation of Acid Chloride: The N-Boc-glycine is then converted to its acid chloride using thionyl chloride (SOCl2).
Introduction of 2-Chlorobenzyl Group: The acid chloride is reacted with 2-chlorobenzylamine in the presence of a base to yield N-[(2-Chlorophenyl)methyl]-N-[(1,1-dimethylethoxy)carbonyl]glycine.
Industrial Production Methods
Industrial production of N-[(2-Chlorophenyl)methyl]-N-[(1,1-dimethylethoxy)carbonyl]glycine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(2-Chlorophenyl)methyl]-N-[(1,1-dimethylethoxy)carbonyl]glycine undergoes several types of chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: The chlorine atom on the benzyl group can be substituted with various nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl).
Substitution: Nucleophiles such as amines, thiols.
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Major Products Formed
Deprotection: Glycine derivatives.
Substitution: Various substituted benzyl glycine derivatives.
Oxidation and Reduction: Corresponding oxidized or reduced products.
Scientific Research Applications
N-[(2-Chlorophenyl)methyl]-N-[(1,1-dimethylethoxy)carbonyl]glycine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein synthesis.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of N-[(2-Chlorophenyl)methyl]-N-[(1,1-dimethylethoxy)carbonyl]glycine primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation. The molecular targets and pathways involved depend on the specific application and the reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
N-Boc-glycine: Similar in structure but lacks the 2-chlorobenzyl group.
N-Boc-2-cyclopropyl-glycine: Contains a cyclopropyl group instead of the 2-chlorobenzyl group.
N-Boc-2-phenyl-glycine: Contains a phenyl group instead of the 2-chlorobenzyl group
Uniqueness
N-[(2-Chlorophenyl)methyl]-N-[(1,1-dimethylethoxy)carbonyl]glycine is unique due to the presence of the 2-chlorobenzyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where the chlorine atom can be further modified .
Biological Activity
N-Boc-2-chlorobenzyl-glycine, a derivative of glycine, has garnered attention in biochemical research due to its diverse biological activities. This compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group and a chlorinated phenyl ring, which significantly influences its chemical reactivity and biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is C9H10ClNO2. The presence of the Boc group enhances the stability of the amino functionality during synthetic procedures, while the chlorinated phenyl moiety modifies hydrophobicity and potential interactions with biological targets.
Biological Activities
This compound exhibits several notable biological activities:
- Enzyme Interaction : The compound has been shown to interact with various proteases, influencing protein metabolism and cellular signaling pathways. Its ability to modulate enzyme activity makes it a valuable tool in biochemical studies aimed at understanding enzyme-substrate interactions.
- Therapeutic Potential : Research indicates that this compound may have applications in drug development, particularly as a building block for synthesizing peptides with enhanced pharmacological profiles. Its structural modifications allow for improved interactions with biological targets, which can enhance potency and selectivity.
- Antiviral and Anticancer Applications : The compound serves as an intermediate in the synthesis of various pharmaceuticals, including antiviral agents and anticancer drugs. Its derivatives are being explored for their potential therapeutic effects against diseases such as cancer.
The mechanism of action for this compound primarily involves its role as a substrate or intermediate in biochemical reactions. The Boc protecting group stabilizes the molecule during synthesis, allowing selective reactions that lead to the formation of complex bioactive compounds. Upon deprotection, the free amine can participate in further reactions, contributing to diverse applications in medicinal chemistry.
Case Study 1: Enzyme Inhibition
A study demonstrated that this compound effectively inhibits specific proteases by binding to their active sites. This binding prevents substrate access and subsequent catalysis, highlighting its potential as a therapeutic agent in diseases where protease activity is dysregulated.
Case Study 2: Peptide Synthesis
In peptide synthesis, this compound has been utilized as a building block to create peptides with tailored functionalities. The controlled deprotection of the Boc group allows for precise assembly of peptide sequences, which are crucial in drug design.
Research Findings Summary
Study | Findings | Implications |
---|---|---|
This compound interacts with proteases | Potential therapeutic applications in enzyme regulation | |
Acts as an intermediate for antiviral and anticancer drugs | Enhances drug development strategies | |
Facilitates peptide synthesis through selective deprotection | Valuable for creating bioactive peptide libraries |
Properties
IUPAC Name |
2-[(2-chlorophenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16(9-12(17)18)8-10-6-4-5-7-11(10)15/h4-7H,8-9H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGHXPHJYOPXDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC=CC=C1Cl)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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